![molecular formula C25H21N3O5S B2588796 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide CAS No. 932364-79-9](/img/structure/B2588796.png)
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide
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Overview
Description
“N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide” is a complex organic compound that belongs to the class of sulfonylated tetrahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both benzenesulfonyl and isoindoline moieties in the structure suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Sulfonylation: The tetrahydroquinoline core can be sulfonylated using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Acylation: The final step involves the acylation of the sulfonylated tetrahydroquinoline with a phthalimide derivative to form the target compound.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and reaction temperatures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfinyl or sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C23H22N2O6S2 and features a unique structure that includes:
- Benzenesulfonyl group : Enhances solubility and biological activity.
- Tetrahydroquinoline moiety : Known for its presence in various bioactive compounds.
- Isoindole derivative : Contributes to the compound's potential therapeutic effects.
Chemistry
In organic synthesis, this compound can serve as a building block for developing new heterocyclic compounds. It can be utilized in the synthesis of various derivatives that may exhibit unique chemical properties due to the combination of its functional groups.
Biology
The compound may function as a probe in biological research to study interactions with specific biological targets. Its sulfonylated tetrahydroquinoline structure suggests potential interactions with enzymes or receptors that could be explored in pharmacological studies.
Medicine
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide has garnered attention for its potential therapeutic applications. Preliminary studies indicate it may possess anticancer properties. For instance:
- In vitro evaluations have shown this compound's ability to inhibit cell growth in various cancer cell lines.
- The National Cancer Institute (NCI) assessed its efficacy against a panel of human tumor cells and found significant antitumor activity.
Industry
In industrial applications, this compound may be used in the synthesis of advanced materials or as a catalyst in chemical reactions. Its unique structure allows for potential use in developing new materials with enhanced properties.
Case Studies
- Anticancer Activity : A study conducted by the NCI evaluated the anticancer properties of this compound across multiple cancer cell lines. Results indicated a mean growth inhibition rate of 12.53%, suggesting significant potential as an anticancer agent.
- Biological Interaction Studies : Research involving this compound has highlighted its role in probing enzyme interactions. The sulfonamide group enhances its binding capabilities to specific targets within biological systems.
Mechanism of Action
The mechanism of action of “N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide” likely involves interactions with specific molecular targets such as enzymes or receptors. The sulfonyl group may enhance binding affinity to these targets, while the tetrahydroquinoline and isoindoline moieties may contribute to the overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline
- N-(benzenesulfonyl)-isoindoline
- N-(benzenesulfonyl)-acetamide derivatives
Uniqueness
The unique combination of the tetrahydroquinoline, benzenesulfonyl, and isoindoline moieties in “N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide” sets it apart from other similar compounds. This structural uniqueness may result in distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Benzenesulfonyl group : Enhances solubility and biological activity.
- Tetrahydroquinoline moiety : Known for its presence in various bioactive compounds.
- Isoindole derivative : Contributes to the compound's potential therapeutic effects.
1. Antimicrobial Properties
Research indicates that derivatives of tetrahydroquinoline, including this compound, exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria. A study identified the potential biological target of N-benzenesulfonyl-tetrahydroquinoline derivatives, highlighting their non-surfactant antimicrobial mechanisms .
2. Anti-inflammatory Effects
In silico studies have suggested that the compound may influence inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). This suggests a possible application in treating inflammatory diseases .
3. Anticancer Activity
Preliminary studies have indicated that the compound might possess anticancer properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been demonstrated to inhibit enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Cell Signaling Modulation : It may modulate signaling pathways associated with cell survival and apoptosis.
Study 1: Antimicrobial Efficacy
A study conducted on various N-benzenesulfonyl-tetrahydroquinoline derivatives found that they exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study utilized carboxyfluorescein leakage assays to evaluate membrane integrity and found no significant disruption compared to controls, indicating a non-surfactant mechanism of action .
Study 2: Anti-inflammatory Potential
Another research effort evaluated the anti-inflammatory effects of related quinoline derivatives in RAW 264.7 macrophages. The results showed significant inhibition of LPS-induced nitric oxide production, suggesting that these compounds could serve as leads for developing new anti-inflammatory drugs .
Data Tables
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5S/c29-23(16-27-24(30)20-10-4-5-11-21(20)25(27)31)26-18-13-12-17-7-6-14-28(22(17)15-18)34(32,33)19-8-2-1-3-9-19/h1-5,8-13,15H,6-7,14,16H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQFWORGMSEROJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)N(C1)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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